3,5-Dichloro-3',4'-dimethoxybenzophenone
Description
Historical Context and Evolution of Benzophenone (B1666685) Research
The study of benzophenone and its derivatives dates back to the 19th century, with initial research focusing on its synthesis and fundamental reactivity. Early investigations laid the groundwork for understanding the photochemistry of the benzophenone triplet state, a cornerstone of organic photochemistry. Over the decades, research has evolved from these fundamental studies to the exploration of the multifaceted applications of substituted benzophenones, driven by the discovery of their utility in areas ranging from polymer chemistry to medicinal chemistry. The ability to modify the electronic and steric properties of the benzophenone core through the introduction of various substituents has been a key driver of this evolution, allowing for the fine-tuning of its properties for specific applications.
Contemporary Relevance of Substituted Benzophenones in Chemical Discovery
In modern chemical research, substituted benzophenones are of paramount importance. They are widely utilized as photoinitiators in polymerization processes, as UV-filters in sunscreens and other materials, and as versatile building blocks in organic synthesis. mdpi.com Furthermore, the benzophenone scaffold is a common feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. mdpi.comresearchgate.net The ongoing exploration of novel substitution patterns on the benzophenone core continues to yield compounds with enhanced or entirely new functionalities, underscoring the sustained relevance of this class of molecules in the quest for new materials and therapeutic agents.
Research Trajectory and Objectives for 3,5-Dichloro-3',4'-dimethoxybenzophenone
The specific compound, this compound, with the chemical formula C₁₅H₁₂Cl₂O₃, has emerged as a subject of interest within the broader landscape of benzophenone research. While extensive, publicly available research specifically dedicated to this isomer is limited, its structural features suggest a research trajectory focused on its potential as a synthetic intermediate and its possible biological activities. The presence of two chlorine atoms and two methoxy (B1213986) groups on the phenyl rings is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions.
The primary objectives for investigating this compound likely include:
The development of efficient and selective synthetic methodologies for its preparation.
The comprehensive characterization of its physicochemical and spectroscopic properties.
The exploration of its utility as a precursor for the synthesis of more complex molecules, potentially including novel agrochemicals or pharmaceuticals.
The evaluation of its biological activity profile, particularly in areas where other substituted benzophenones have shown promise, such as antifungal or antimicrobial applications. mdpi.comecu.edu
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (3,5-dichlorophenyl)(3,4-dimethoxyphenyl)methanone |
| CAS Number | 116412-97-6 |
| Molecular Formula | C₁₅H₁₂Cl₂O₃ |
| Molecular Weight | 311.16 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJUJIMIVAHKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558638 | |
| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116412-97-6 | |
| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for 3,5 Dichloro 3 ,4 Dimethoxybenzophenone
Direct Synthesis Approaches
Direct methods focus on the formation of the central carbonyl-aryl bond to construct the benzophenone (B1666685) skeleton. These are often the most convergent and efficient routes.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and remains one of the most prevalent methods for synthesizing aryl ketones, including substituted benzophenones. nih.gov The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, catalyzed by a Lewis acid. nih.gov For 3,5-dichloro-3',4'-dimethoxybenzophenone, two primary Friedel-Crafts disconnection routes are feasible.
Route A involves the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with 3,5-dichlorobenzoyl chloride. The two methoxy (B1213986) groups on veratrole are activating, ortho-para directing groups, which facilitates the electrophilic attack.
Route B involves the acylation of 1,3-dichlorobenzene (B1664543) with 3,4-dimethoxybenzoyl chloride. In this case, the chlorine atoms are deactivating, ortho-para directing groups, while the methoxy groups on the acyl chloride are activating.
Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). google.comnih.gov The choice of solvent and reaction conditions is critical to control selectivity and yield. For instance, syntheses of related benzophenones have been successfully carried out using tetrachloroethylene (B127269) (TCE) as a solvent. google.com A French patent describes the preparation of 3-chloro-3',4'-dimethoxypropiophenone, a structurally similar ketone, via a Friedel-Crafts reaction in the presence of hydrofluoric acid (HF) and boron trifluoride (BF₃), highlighting alternative catalytic systems. google.com
| Feature | Route A | Route B |
| Aromatic Substrate | 1,2-Dimethoxybenzene (Veratrole) | 1,3-Dichlorobenzene |
| Acylating Agent | 3,5-Dichlorobenzoyl Chloride | 3,4-Dimethoxybenzoyl Chloride |
| Substrate Reactivity | Activated ring (electron-rich) | Deactivated ring (electron-poor) |
| Potential Catalyst | AlCl₃, FeCl₃, HF/BF₃ | AlCl₃, FeCl₃ |
Modern synthetic chemistry offers alternatives to classical methods through transition-metal-catalyzed cross-coupling reactions. While Friedel-Crafts acylation is dominant, protocols such as the Suzuki-Miyaura coupling can be adapted to form the diaryl ketone structure.
A plausible, though less common, approach is a carbonylative cross-coupling reaction. This strategy could involve the palladium-catalyzed reaction of an aryl halide (e.g., an iodinated derivative of 1,3-dichlorobenzene) with an arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid) under a carbon monoxide atmosphere. This method allows for the direct introduction of the carbonyl group while forming the C-C bond, offering a versatile route to unsymmetrical benzophenones. The Suzuki-Miyaura reaction is well-established for creating C-C bonds between aryl groups, and its application has been demonstrated for complex heterocyclic systems, indicating its broad utility. researchgate.net
Synthesis of Precursors and Intermediates
The introduction of chlorine atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). libretexts.org This reaction involves treating the aromatic compound with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.comlibretexts.org The catalyst polarizes the Cl-Cl bond, generating a potent electrophile ("Cl⁺") that is attacked by the electron-rich aromatic ring. libretexts.orgyoutube.com
To obtain the 3,5-dichloro substitution pattern on the benzoyl chloride precursor, a synthetic sequence would typically start from a substrate bearing a meta-directing group. For example, the direct chlorination of benzoic acid would yield 3-chlorobenzoic acid, and further chlorination would be directed by both the carboxyl group and the existing chlorine to other positions. Subsequent conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride would yield the required 3,5-dichlorobenzoyl chloride.
| Reagent | Catalyst | Role of Catalyst |
| Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | Activates Cl₂ to generate a stronger electrophile. |
| Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | Polarizes the Cl-Cl bond, increasing electrophilicity. masterorganicchemistry.com |
| N-Chlorosuccinimide (NCS) | Acidic media | Provides an electrophilic chlorine source. |
The methoxy groups (-OCH₃) in the target molecule are commonly introduced via the etherification of a corresponding phenol (B47542) (a hydroxyl-substituted aromatic ring). wikipedia.org The Williamson ether synthesis is a classic and reliable method for this transformation. It involves the deprotonation of a phenol using a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sɴ2) with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
For the synthesis of the 1,2-dimethoxybenzene (veratrole) precursor, this would involve the double methylation of catechol (1,2-dihydroxybenzene). The synthesis of substituted benzophenone ethers has been demonstrated by refluxing a hydroxybenzophenone with an alkyl halide in the presence of potassium carbonate and a phase-transfer catalyst. royalsocietypublishing.orgresearchgate.net This highlights the general applicability of this etherification strategy.
| Methylating Agent | Base | Substrate Example |
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Catechol |
| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | Catechol |
| Diazomethane (CH₂N₂) | (Often uncatalyzed) | Phenols (acidic protons) |
Advanced Synthetic Techniques
Beyond classical approaches, more advanced strategies can be employed for the construction of highly substituted benzophenones. One such method involves a Grignard reaction followed by oxidation. google.com
This two-step process begins with the reaction of a Grignard reagent, such as 3,5-dichlorophenylmagnesium bromide, with an aromatic aldehyde, like 3,4-dimethoxybenzaldehyde. This nucleophilic addition forms a diaryl carbinol intermediate. The subsequent oxidation of this secondary alcohol to the corresponding ketone yields the final this compound. Common oxidizing agents for this step include pyridinium (B92312) chlorochromate (PCC), chromic acid, or Swern oxidation conditions. A Chinese patent describes a similar general method where a Grignard reaction is used to construct the benzhydrol structure, which is then oxidized to the benzophenone. google.com This approach avoids the sometimes harsh conditions of Friedel-Crafts acylation and can offer better control for complex substrates.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. hilarispublisher.com The application of these principles to the synthesis of benzophenone frameworks involves innovations in catalysts, solvents, and energy sources to improve environmental performance and operational simplicity. rsc.org
One established green approach involves replacing traditional oxidants with cleaner alternatives. For instance, the oxidation of diphenylmethane (B89790) to benzophenone has been achieved using hydrogen peroxide (H₂O₂), a clean oxidizing agent, under microwave irradiation. researchgate.net This method, utilizing an iron acetate (B1210297) catalyst and glacial acetic acid as a solvent, can produce benzophenone with high yields in a significantly reduced reaction time, offering a non-polluting pathway. researchgate.net
The choice of solvent is another critical aspect of green synthesis. Research has demonstrated the use of bio-derived, eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for the synthesis of diaryl ketones. rsc.orgresearchgate.net This solvent is a viable alternative to traditional options and can be used in reactions such as the coupling of aryl Grignard reagents with acyl chlorides. rsc.org Furthermore, organocatalyzed benzannulation reactions have been developed to construct functionalized 2-hydroxybenzophenone (B104022) frameworks in environmentally benign green solvents, highlighting a protocol with a broad substrate scope and high functional-group tolerance. rsc.org
Photochemical methods also align with green chemistry principles by harnessing light as a renewable energy source. hilarispublisher.com The photoreduction of benzophenone to benzopinacol, for example, can be carried out using sunlight and green solvents like ethanol, which serves as both the solvent and the reducing agent. hilarispublisher.comresearchgate.net Such methods reduce reliance on fossil fuels and hazardous reagents. hilarispublisher.com
The table below summarizes various green chemistry approaches applicable to the synthesis of the benzophenone core structure.
| Green Approach | Reagents/Catalyst | Solvent | Energy Source | Key Advantage | Yield (%) |
| Clean Oxidation | Diphenylmethane, H₂O₂ / Iron Acetate | Glacial Acetic Acid | Microwave (365 W) | Use of a clean oxidant, short reaction time (20 min). researchgate.net | 87.7 |
| Bio-derived Solvent | Aryl Grignard reagents, Acyl chlorides | 2-MeTHF | Ambient Temperature | Use of an eco-friendly, bio-derived solvent. rsc.org | Not specified |
| Organocatalysis | Various substrates | Green Solvents | Not specified | High selectivity, operational simplicity, broad scope. rsc.org | Not specified |
| Photoreduction | Benzophenone | Ethanol | Sunlight (UV) | Use of renewable solar energy and a green solvent. hilarispublisher.comresearchgate.net | ~40 |
Microflow Chemistry Applications in Benzophenone Synthesis
Microflow chemistry, or continuous flow chemistry, has emerged as a powerful technology for modern chemical synthesis, offering enhanced safety, efficiency, control, and scalability. researchgate.net These systems utilize microreactors with small channel dimensions, which provide superior heat and mass transfer compared to traditional batch reactors. nih.gov This precise control over reaction parameters like temperature, pressure, and residence time often leads to increased selectivity and higher yields. nih.govrsc.org
The synthesis of benzophenone derivatives is particularly well-suited for microflow technology. A prominent application is the coupling of aryl Grignard reagents with acyl chlorides. rsc.orgresearchgate.net A continuous flow process allows for the safe handling of these highly reactive organometallic reagents at ambient temperatures, which can be challenging in large-scale batch production. researchgate.net A patented method describes a continuous-flow microreactor for preparing benzophenone derivatives by mixing an aryl Grignard reagent solution with a benzoyl chloride solution in a temperature-controlled module. google.com This approach avoids the environmental and safety issues associated with traditional Friedel-Crafts reactions and overcomes the high costs and harsh conditions of some newer catalytic processes. google.com
The benefits of microflow synthesis for ketones include:
Enhanced Safety: The small reaction volume minimizes risks associated with exothermic reactions or the handling of hazardous reagents. researchgate.net
Improved Yield and Selectivity: Precise control over stoichiometry and residence time can suppress the formation of byproducts, such as tertiary alcohols from double addition in Grignard reactions. researchgate.net
Scalability: Production can be easily scaled up by operating the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up"). researchgate.net
Sustainability: Continuous flow processes can be more energy-efficient and generate less waste compared to batch syntheses. rsc.org
The following table details typical parameters used in the microflow synthesis of benzophenone derivatives.
| Reactants | Solvent | Flow Rate (mL/min) | Temperature (°C) | Residence Time | Key Outcome |
| Aryl Grignard Reagent + Acyl Chloride | 2-MeTHF | Not specified | Ambient | 1 hour | Safe, on-demand generation with high productivity. rsc.org |
| Substituted Benzoyl Chloride + Aryl Grignard Reagent | Tetrahydrofuran or 2-MeTHF | 0.5 - 2.0 | 0 - 50 | Not specified | High yield, reusable solvent, avoids traditional hazardous reagents. google.com |
| Aryllithiums + N,N-Dimethylamides | Not specified | Not specified | Not specified | 10 min | Clean formation of ketones, suppressing double addition byproducts. uni-muenchen.de |
Research Findings and Potential Applications
Role as a Synthetic Intermediate
The structure of this compound makes it a valuable intermediate in organic synthesis. The presence of the ketone functional group and the chlorinated phenyl ring offers multiple sites for further chemical transformations. For instance, the carbonyl group can be reduced to an alcohol or converted to other functional groups, while the chlorine atoms can potentially be displaced through nucleophilic aromatic substitution reactions under specific conditions. This versatility allows for the construction of more complex molecular architectures, which is a key objective in the development of new agrochemicals and pharmaceuticals. google.com
Exploration of Biological Activities
Numerous studies have highlighted the antifungal and antibacterial properties of substituted benzophenones. mdpi.comresearchgate.netecu.edu The presence of halogen atoms, such as chlorine, on the benzophenone (B1666685) scaffold has been shown to enhance antimicrobial activity in some cases. researchgate.net Therefore, a primary research objective for this compound would be to screen it for a range of biological activities, particularly against fungal and bacterial pathogens. The specific substitution pattern of this isomer could lead to novel or enhanced bioactivity compared to other known benzophenone derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 3 ,4 Dimethoxybenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3,5-Dichloro-3',4'-dimethoxybenzophenone, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The protons on the 3',4'-dimethoxyphenyl ring would likely appear as a set of coupled multiplets in the downfield region, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The protons on the 3,5-dichlorophenyl ring are anticipated to be in a different chemical environment, leading to separate resonances. The two methoxy groups would each give rise to a singlet, though their chemical shifts might be slightly different depending on their electronic environment.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, a characteristic feature of benzophenones. The chlorinated carbons in the 3,5-dichlorophenyl ring would be influenced by the electronegativity of the chlorine atoms, affecting their chemical shifts. Similarly, the carbons of the 3',4'-dimethoxyphenyl ring, particularly those bearing the methoxy groups, would show characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2', H-5', H-6' | 6.9 - 7.8 | C-1' |
| H-2, H-4, H-6 | 7.5 - 7.9 | C-2', C-5', C-6' |
| OCH₃ (3') | 3.9 - 4.0 | C-3', C-4' |
| OCH₃ (4') | 3.9 - 4.0 | C-1 |
| C-2, C-6 | ||
| C-3, C-5 | ||
| C-4 | ||
| C=O | ||
| OCH₃ (3') | ||
| OCH₃ (4') |
Note: The table above presents predicted chemical shift ranges based on general principles of NMR spectroscopy for substituted benzophenones. Actual experimental values are required for precise assignment.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic protons on both rings.
HSQC: This technique would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.
HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the two aromatic rings and the carbonyl group.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak in the region of 1650-1680 cm⁻¹ is expected for the C=O stretching vibration of the benzophenone (B1666685) core. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would likely appear as strong bands in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Ketone) | 1680 - 1650 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) |
| 1075 - 1020 (symmetric) | |
| C-Cl Stretch | 800 - 600 |
Raman spectroscopy would provide complementary vibrational information to FT-IR. The symmetric vibrations of the aromatic rings and the C-Cl bonds are often more intense in the Raman spectrum. The carbonyl stretch would also be observable. A detailed analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Substituted benzophenones are known for their strong UV absorption properties. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, would likely exhibit strong absorption bands in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. The methoxy groups, being electron-donating, and the chloro groups, being electron-withdrawing and having lone pairs, will both affect the energy levels of the molecular orbitals and thus the absorption maxima.
Further photophysical studies, such as fluorescence spectroscopy, could be conducted to investigate the emissive properties of the molecule upon excitation.
Absorption Maxima and Molar Absorptivity
The absorption of ultraviolet (UV) or visible radiation corresponds to the excitation of outer electrons within a molecule to higher energy states. The absorption spectrum of a compound is a plot of its absorbance versus the wavelength of light. The wavelength at which maximum absorption occurs is known as the absorption maxima (λmax). This value is a key characteristic of a molecule's chromophore, the part of the molecule responsible for its color.
Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is determined by the Beer-Lambert law. The value of ε is crucial for quantitative analysis. For benzophenone and its derivatives, absorption in the UV region is typically characterized by two types of electronic transitions: a lower energy n→π* transition and a higher energy π→π* transition scialert.net. The positions and intensities of these bands are influenced by the substituents on the phenyl rings and the solvent used scialert.netnih.govsemanticscholar.orgresearchgate.net.
A specific search for the UV-Vis spectrum of this compound did not yield experimental values for its absorption maxima or molar absorptivity.
Fluorescence and Phosphorescence Emission Characteristics
Following the absorption of light and promotion to an excited electronic state, a molecule can return to its ground state by emitting light. This process is known as luminescence, which is divided into two main types: fluorescence and phosphorescence. Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. Phosphorescence is emission from a triplet excited state and occurs over a longer timescale. Benzophenone itself is a classic example of a molecule that exhibits efficient phosphorescence at low temperatures.
The emission characteristics, including the wavelengths of maximum emission and the quantum yields of these processes, provide valuable insight into the photophysical properties of a molecule. These properties are highly dependent on the molecular structure and the immediate environment medicaljournals.se. However, specific fluorescence and phosphorescence emission data for this compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, MS can precisely determine its molecular weight. The molecular formula, C15H12Cl2O3, corresponds to a monoisotopic mass of 310.0163 Da.
When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. For aromatic ketones, common fragmentation pathways include α-cleavage at the carbonyl group, leading to the formation of acylium ions miamioh.edu. For example, the fragmentation of substituted benzophenones often involves the loss of the substituted phenyl groups researchgate.net.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C15H12Cl2O3 by providing an experimental mass that is extremely close to the calculated theoretical mass. No specific HRMS data or fragmentation analysis for this compound was found in the literature search.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a model of the electron density and, from that, the atomic positions, bond lengths, and bond angles.
Crystal System, Space Group, and Unit Cell Parameters
A crystal's structure is defined by its unit cell, which is the basic repeating block of the crystal lattice. The unit cell is described by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters determine the crystal system (e.g., monoclinic, orthorhombic, etc.). The symmetry of the crystal is described by its space group, which details the symmetry operations that can be applied to the unit cell.
While crystallographic data for many substituted benzophenones have been published acs.orgacs.org, a search of crystallographic databases did not yield a structure determination for this compound. Therefore, its crystal system, space group, and unit cell parameters remain undetermined from the available data.
Molecular Conformation and Dihedral Angles
In benzophenone derivatives, the two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. The extent of this twist is described by the dihedral angles between the planes of the rings and the carbonyl group. These angles are a key feature of the molecule's conformation and can influence its electronic and photophysical properties nih.govresearchgate.net. Studies on various substituted benzophenones have shown that these dihedral angles can range widely, from approximately 38° to over 83°, depending on the nature and position of the substituents and the packing forces within the crystal nih.govresearchgate.netmdpi.com. Without a crystal structure, the specific molecular conformation and dihedral angles for this compound in the solid state are unknown.
Intermolecular Interactions and Crystal Packing of this compound
A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, intermolecular interactions, and crystal packing of this compound. Detailed structural elucidation, including the determination of unit cell parameters, space group, and the nature of intermolecular forces, is reliant on single-crystal X-ray diffraction analysis. Without such a study, a scientifically accurate description and the generation of data tables regarding its crystal packing are not possible.
While research exists for structurally related compounds, such as 3,5-Dichloro-3',4'-dimethoxybiphenyl, the absence of the central carbonyl group in the biphenyl derivative fundamentally alters its electronic and steric properties. nih.govnih.gov The carbonyl group in benzophenones is a key functional feature that typically plays a significant role in dictating intermolecular interactions, such as C–H···O hydrogen bonds and dipole-dipole interactions. Therefore, extrapolating data from the biphenyl analogue to the benzophenone target would be scientifically unsound.
Similarly, studies on other benzophenone derivatives, for instance, (3,4-dimethoxyphenyl)-(2-chlorophenyl)methanone, provide insights into how related molecules pack in the solid state. researchgate.net These studies often reveal complex networks of intermolecular hydrogen bonds and other non-covalent interactions that influence the supramolecular assembly. nih.gov However, the specific substitution pattern of chlorine and methoxy groups on the phenyl rings of this compound would lead to a unique set of interactions and a distinct crystal packing arrangement.
To provide a detailed and accurate analysis for this section, experimental determination of the crystal structure of this compound is required. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as definitive information on the symmetry and arrangement of the molecules within the crystal lattice. This would, in turn, allow for a thorough discussion of the specific intermolecular forces, including any potential halogen bonding involving the chlorine atoms, hydrogen bonding with the methoxy and carbonyl oxygen atoms, and π-π stacking interactions between the aromatic rings.
Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 3 ,4 Dimethoxybenzophenone
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to compute the electronic structure of a molecule. These methods provide detailed information about molecular orbitals, charge distributions, and energetic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. nih.govchemrxiv.org It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying organic molecules. DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic structure. nih.govtandfonline.com
For a molecule like 3,5-Dichloro-3',4'-dimethoxybenzophenone, DFT would be used to predict key structural parameters. The optimization process seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. A study on various benzophenone (B1666685) derivatives highlights that the geometry, particularly the twist of the phenyl rings relative to the central carbonyl group, is influenced by the nature and position of substituents. scialert.net For instance, calculations on dimethoxybenzophenone (DMB) provide insights into the expected bond lengths and angles. scialert.net
Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Benzophenone (Dimethoxybenzophenone) Note: This data is for a related compound, Dimethoxybenzophenone (DMB), to illustrate the output of DFT calculations. Specific values for this compound would require a dedicated study.
| Parameter | Value |
| C=O Bond Length | ~1.25 Å |
| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |
| Phenyl Ring Twist Angle 1 | Varies |
| Phenyl Ring Twist Angle 2 | Varies |
Data derived from principles discussed in computational studies of benzophenone derivatives. scialert.net
Beyond DFT, other quantum mechanical methods exist. Ab initio (from the beginning) methods are based on first principles without using experimental data for parameterization. They are computationally more demanding than DFT but can offer higher accuracy. Semiempirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate. These methods can also be used to investigate molecular properties, though DFT is often preferred for its balance of accuracy and efficiency in studying molecules of this size. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgpku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). pku.edu.cnresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scialert.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3',4'-dimethoxyphenyl ring, which contains electron-donating methoxy (B1213986) groups. Conversely, the LUMO is anticipated to be concentrated on the benzophenone core and the 3,5-dichlorophenyl ring, which is made electron-deficient by the electron-withdrawing chlorine atoms and the carbonyl group. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity. scialert.net
Table 2: Representative FMO Energies for a Substituted Benzophenone Note: This data is illustrative and based on general findings for benzophenone derivatives. scialert.netresearchgate.net Actual values for the target molecule would need to be calculated.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Localized on the dimethoxyphenyl ring; site of nucleophilicity |
| LUMO | -1.5 to -2.5 | Localized on the dichlorophenyl ring and carbonyl group; site of electrophilicity |
| HOMO-LUMO Gap | ~4.0 to 5.0 | Indicator of chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites of nucleophilic and electrophilic attack. tandfonline.comrsc.org On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov
In this compound, the MEP map would be expected to show the most negative potential around the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy groups, making these the primary sites for interaction with electrophiles. researchgate.net Conversely, positive potential would likely be found around the hydrogen atoms of the phenyl rings and near the electron-withdrawing chlorine atoms. tandfonline.com
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanics focuses on electron-level descriptions, molecular mechanics (MM) and molecular dynamics (MD) use classical physics to model the behavior of molecules. These methods are computationally less intensive and can be used to study larger systems and longer timescales, such as the conformational flexibility of a molecule.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For benzophenone derivatives, a key conformational feature is the dihedral (twist) angle of the two phenyl rings with respect to the plane of the central carbonyl group. nih.gov These angles are a result of the balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing effects of steric hindrance between the rings and their substituents. nih.govrsc.org
Molecular mechanics and dynamics simulations can be used to explore the potential energy surface of this compound to identify its most stable conformers. Studies on various substituted benzophenones have shown that these twist angles can range significantly, from around 38° to over 83°, depending on the steric bulk and electronic nature of the substituents. nih.gov It is predicted that the two phenyl rings in this compound would be significantly twisted out of the plane of the carbonyl group to minimize steric clash. nih.govrsc.org
Table 3: Typical Phenyl Ring Twist Angles in Substituted Benzophenones Note: This table presents experimental data for various benzophenones to illustrate the impact of substitution on conformation. nih.gov
| Compound | Twist Angle (°) |
| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 |
| 4,4'-bis(diethylamino)benzophenone | 49.83 |
| 3,4-dihydroxybenzophenone | 49.84 |
| 4-Chloro-4'-hydroxybenzophenone | 64.66 |
| 2-amino-2',5-dichlorobenzophenone | 83.72 |
Solvent Effects on Molecular Properties and Reactivity
Information regarding the influence of different solvents on the molecular properties and reactivity of this compound through computational modeling is not available in the reviewed literature. Theoretical investigations in this area would typically involve quantum chemical calculations to model the compound in various solvent environments, predicting changes in properties such as dipole moment, electronic energy levels, and the energy barriers of potential reactions.
Prediction and Correlation with Spectroscopic Data
No dedicated computational studies aimed at predicting and correlating the spectroscopic data (e.g., UV-Vis, NMR, IR spectra) of this compound have been found. Such research would employ methods like Density Functional Theory (DFT) to calculate the molecule's electronic transitions and nuclear magnetic shielding tensors, which are then correlated with experimental spectra to provide a deeper understanding of the molecule's structure and electronic environment.
Theoretical Elucidation of Reaction Mechanisms and Transition States
The scientific literature lacks specific theoretical elucidations of reaction mechanisms and transition states involving this compound.
Reaction Path Characterization and Energy Profiles
Characterization of reaction paths and the corresponding energy profiles for reactions involving this specific benzophenone derivative through computational means has not been reported. These studies are fundamental to understanding the kinetics and thermodynamics of chemical transformations.
Hydride Transfer Mechanisms in Related Benzophenones
While computational studies on hydride transfer mechanisms are a significant area of research for the broader class of benzophenones, no investigations were found that specifically model this process for this compound. General studies on related benzophenones indicate that the efficiency and mechanism of hydride abstraction are influenced by the electronic nature of the substituents on the phenyl rings. Computational models in this area often explore the transition state structures and activation energies for the transfer of a hydride ion from a donor molecule to the excited state of the benzophenone. These calculations provide insights into how substituents can modulate the photoreactivity of the benzophenone core. However, without specific studies on the title compound, any discussion would be speculative and not adhere to the strict focus of this article.
Structure Activity Relationship Sar Investigations of 3,5 Dichloro 3 ,4 Dimethoxybenzophenone Analogs
Rational Design and Synthesis of Derivatives
The rational design of analogs of 3,5-dichloro-3',4'-dimethoxybenzophenone is guided by established medicinal chemistry principles, aiming to probe the influence of electronic, steric, and lipophilic properties on a target biological system. thaiscience.info Design strategies often involve the systematic modification of the core structure. For instance, the position and number of chloro and methoxy (B1213986) substituents can be altered to map the binding pocket of a target protein. Other modifications may include replacing these groups with other functionalities like fluoro, bromo, methyl, or trifluoromethyl groups to fine-tune the molecule's properties. thaiscience.info
The synthesis of these rationally designed derivatives typically employs established organic chemistry methodologies. A primary route for constructing the benzophenone (B1666685) core is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.com For example, 3,5-dichlorobenzoyl chloride could be reacted with 1,2-dimethoxybenzene (B1683551) (veratrole) to yield the parent compound. To create diverse analogs, various substituted benzoyl chlorides and aromatic substrates are utilized. nih.govmdpi.com Alternative strategies, such as the oxidation of diarylmethanes, can also be employed. The selection of the synthetic route is often dictated by the availability of starting materials and the compatibility of the functional groups on the desired analog. rsc.org
| Compound ID | Ring A Substitution (from Carbonyl) | Ring B Substitution (from Carbonyl) | Design Rationale |
| Parent | 3,5-dichloro | 3',4'-dimethoxy | Parent compound for SAR investigation. |
| Analog 1 | 2,4-dichloro | 3',4'-dimethoxy | Investigate impact of chlorine position on Ring A. |
| Analog 2 | 3,5-dichloro | 2',5'-dimethoxy | Probe effect of methoxy group rearrangement on Ring B. |
| Analog 3 | 3,5-dibromo | 3',4'-dimethoxy | Evaluate influence of a different halogen (lipophilicity, size). |
| Analog 4 | 3,5-dichloro | 4'-hydroxy-3'-methoxy | Introduce hydrogen bond donating capability on Ring B. |
| Analog 5 | 3,5-dichloro | 3',4'-difluoro | Assess impact of strong electron-withdrawing groups on Ring B. |
In Silico Methodologies for SAR Prediction
In silico, or computational, methodologies are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and rationalizing observed SAR. unar.ac.id These techniques allow researchers to build predictive models and visualize molecular interactions, thereby guiding the design and prioritization of analogs for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com For analogs of this compound, a 3D-QSAR model could be developed to understand how variations in molecular fields (e.g., steric, electrostatic, hydrophobic) affect their potency. nih.gov
The process involves aligning a training set of molecules with known activities and calculating various molecular descriptors. pharmacophorejournal.com Statistical methods, such as Partial Least Squares (PLS), are then used to generate a predictive model. pharmacophorejournal.com The resulting QSAR model can be visualized using contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. researchgate.net For example, a contour map might indicate that a bulky, electropositive substituent is favored at the 5-position of the chlorinated ring, while a hydrogen bond donor is preferred at the 4'-position of the methoxy-substituted ring. These insights provide a clear rationale for designing next-generation compounds with potentially improved activity. nih.govresearchgate.net
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution and polarity of the molecule. |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing fit into a binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity, affecting membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices | Numerical representation of molecular branching and structure. |
Molecular docking is a powerful in silico method used to predict the preferred orientation of a ligand when bound to a specific protein target. thaiscience.info This technique is instrumental in understanding the binding mode of this compound analogs and elucidating the key intermolecular interactions that stabilize the ligand-receptor complex. mdpi.com
In a typical docking study, the 3D structure of the target protein is obtained, and a binding site is defined. The designed analogs are then computationally placed into this site in various conformations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol), with lower scores generally indicating more favorable binding. mdpi.com The analysis of the resulting docked poses reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For instance, docking studies might reveal that the 4'-methoxy group of an analog acts as a hydrogen bond acceptor with a specific amino acid residue (e.g., glutamine or asparagine), while the dichlorinated ring fits into a hydrophobic pocket formed by residues like leucine (B10760876) and isoleucine. mdpi.comnih.gov This detailed interaction profiling is critical for explaining observed SAR and rationally designing new derivatives with improved binding affinity. nih.gov
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |
| Parent | -8.5 | Hydrophobic interaction with dichlorophenyl ring; H-bond with 4'-methoxy group. |
| Analog 1 | -8.2 | Altered hydrophobic contact due to repositioned chlorine atoms. |
| Analog 2 | -7.9 | Loss of key H-bond due to methoxy group shift. |
| Analog 4 | -9.1 | Additional H-bond formed by the new 4'-hydroxyl group. |
| Analog 5 | -8.7 | Favorable electrostatic interactions from fluorine atoms. |
Interpretation of Molecular Features Influencing Activity
The interpretation of SAR data, supported by in silico modeling, allows for a detailed understanding of how specific molecular features of the this compound analogs influence their biological activity.
The dichlorinated phenyl ring (Ring A) plays a significant role in defining the molecule's properties. The chlorine atoms are strongly electron-withdrawing and increase the lipophilicity of the molecule. Their position (e.g., 3,5- vs. 2,4-) can drastically alter the shape of the molecule and its ability to fit into a hydrophobic binding pocket. nih.gov QSAR models often show that steric and hydrophobic fields around this ring are critical for activity. nih.gov
The dimethoxy-substituted phenyl ring (Ring B) is crucial for specific polar interactions. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key connections with polar residues in a receptor's active site. nih.gov The electronic nature of this ring, modulated by the electron-donating methoxy groups, also influences pi-pi stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. Modifying these groups, for example by demethylation to a hydroxyl group, can introduce hydrogen bond donating capabilities and significantly alter the binding profile. nih.gov The central carbonyl group acts as a rigid linker, maintaining the relative orientation of the two phenyl rings, which is often essential for proper binding. It can also serve as an additional hydrogen bond acceptor. The interplay between the hydrophobic features of the dichlorinated ring and the polar interaction points on the dimethoxylated ring is fundamental to the biological activity of this class of compounds.
Advanced Applications and Emerging Research Directions for 3,5 Dichloro 3 ,4 Dimethoxybenzophenone
Role as Chemical Probes in Mechanistic Studies
Substituted benzophenones, including 3,5-Dichloro-3',4'-dimethoxybenzophenone, serve as valuable chemical probes for elucidating reaction mechanisms, particularly in biological systems. mdpi.comnih.gov Their utility stems from their photochemical reactivity. Upon irradiation with UV light, the carbonyl group of the benzophenone (B1666685) moiety can be excited to a triplet state, forming a diradical. This highly reactive species can then abstract a hydrogen atom from nearby molecules, particularly from C-H bonds, to form a ketyl radical. researchgate.net
This process, known as photoaffinity labeling, allows researchers to identify and map the binding sites of ligands within macromolecules such as proteins. mdpi.comnih.gov By incorporating a benzophenone derivative like this compound into a ligand, researchers can initiate a covalent cross-linking reaction at the binding site upon photoactivation. Subsequent analysis of the cross-linked product can reveal the specific amino acid residues involved in the interaction, providing spatial and temporal information about the molecular recognition event. mdpi.com
The substitution pattern on the benzophenone core, such as the dichloro and dimethoxy groups in this compound, can influence the probe's photochemical properties and its binding affinity and specificity for the target. rsc.org Researchers can synthesize a series of bifunctional probes with varying substituents to systematically investigate structure-activity relationships and to optimize the labeling efficiency. nih.govrsc.org
Table 1: Application of Substituted Benzophenones as Chemical Probes
| Application Area | Mechanism of Action | Information Gained |
| Protein-Ligand Interactions | Photoaffinity labeling via hydrogen abstraction | Identification of binding site residues |
| Protein-Protein Interactions | Covalent cross-linking upon photoactivation | Mapping of interaction interfaces |
| Enzyme Inhibition Studies | Irreversible inactivation of enzymes | Elucidation of active site structure |
| Nucleic Acid Recognition | Photochemical cross-linking to DNA or RNA | Identification of binding nucleotides |
Potential in Advanced Materials and Polymer Science
The photochemical reactivity of benzophenones also suggests potential applications for this compound in the field of advanced materials and polymer science. One key area is in the initiation of polymerization reactions. The photoreduction of benzophenone derivatives in the presence of a hydrogen donor leads to the formation of benzopinacols. hilarispublisher.com Benzopinacol itself can act as a catalyst for the formation of unsaturated polyesters and as an initiator for free-radical polymerization. hilarispublisher.com
It is plausible that this compound could be utilized in a similar manner. Upon UV irradiation, it would be expected to generate radical species capable of initiating the polymerization of various monomers. The presence of chlorine and methoxy (B1213986) groups on the aromatic rings could modulate the efficiency of radical generation and the properties of the resulting polymers. For instance, the incorporation of halogenated aromatic moieties could enhance properties such as flame retardancy and thermal stability in the final polymer.
Furthermore, benzophenone-containing molecules can be incorporated into polymer chains to create photo-crosslinkable materials. Upon exposure to UV light, the benzophenone units can abstract hydrogen atoms from adjacent polymer chains, leading to the formation of covalent cross-links. This process is utilized in applications such as photoresists for microelectronics and in the curing of coatings and adhesives. The specific substitution pattern of this compound could offer advantages in terms of absorption wavelength, cross-linking efficiency, and the final properties of the cross-linked material.
Photochemical Applications in Organic Synthesis
In organic synthesis, the photochemical properties of benzophenones are harnessed to drive specific chemical transformations. gordon.edu The light-induced excitation of the carbonyl group to its triplet diradical state is a key step that initiates a variety of reactions. gordon.edu The photoreduction of benzophenones in hydrogen-donating solvents like 2-propanol to yield benzopinacols is a classic example of such a reaction. gordon.eduoregonstate.edu This transformation proceeds via a radical mechanism initiated by the excited benzophenone abstracting a hydrogen atom from the solvent. gordon.edu
For this compound, similar reactivity is expected. The substituents on the aromatic rings can, however, influence the reaction's quantum yield and the stability of the intermediate radicals. acs.org For instance, electron-withdrawing groups can sometimes affect the energy of the triplet state and the efficiency of intersystem crossing.
Beyond photoreduction, the excited triplet state of benzophenones can act as a photosensitizer. In this role, it can transfer its energy to another molecule, promoting it to an excited state and thereby enabling a reaction that would not occur under direct irradiation. This energy transfer process is crucial in various photochemical syntheses, including certain cycloadditions and isomerizations. The specific energy of the triplet state of this compound would determine its suitability as a photosensitizer for particular reactions.
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product(s) |
| Photoreduction | 2-Propanol, UV light | Substituted Benzopinacol |
| Photoinitiated Radical Reaction | Alkanes, UV light | C-H functionalization products |
| Photosensitization | Reactant with lower triplet energy, UV light | Excited state product of the reactant |
Environmental Fate and Metabolite Studies (e.g., as a PCB metabolite precursor)
The environmental fate of chlorinated aromatic compounds is of significant concern due to their persistence and potential for bioaccumulation. While direct studies on the environmental degradation of this compound are not widely available, its structure suggests a potential link to the metabolism of polychlorinated biphenyls (PCBs). nih.govnih.gov
PCBs are a class of persistent organic pollutants that can be metabolized by organisms into various hydroxylated and methoxylated derivatives. researchgate.nettargetanalysis.gr Notably, the compound 3,5-Dichloro-3',4'-dimethoxybiphenyl has been identified as a dihydroxylated metabolite of 3,4-dichlorobiphenyl (B164822) (a PCB congener). nih.govnih.gov Furthermore, this dimethoxybiphenyl has been reported as a precursor in the synthesis of 3,5-dichloro-3',4'-dihydroxybiphenyl, another putative PCB metabolite. nih.gov
Given the structural similarity between this compound and 3,5-Dichloro-3',4'-dimethoxybiphenyl, it is conceivable that the benzophenone could be an intermediate or a precursor in the environmental degradation pathways of certain PCBs or other chlorinated aromatic compounds. The degradation of dichlorobenzenes in the environment is known to proceed through hydroxylation to form dichlorocatechols. ethz.ch Similarly, the biodegradation of other chlorinated aromatics can involve complex pathways of oxidation, dechlorination, and conjugation. epa.govsigmaaldrich.com Therefore, studies on the environmental fate of this compound would be valuable in understanding the broader picture of PCB metabolism and the formation of potentially toxic metabolites.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding
The existing knowledge of 3,5-Dichloro-3',4'-dimethoxybenzophenone is confined almost exclusively to its role as a structural motif and a building block in organic synthesis. Publicly available scientific literature and academic research databases contain a notable scarcity of studies focused specifically on this compound's biological activity, physicochemical properties, or novel applications.
Currently, the compound is understood within the broader context of substituted benzophenones, a class of compounds known for a wide range of industrial and pharmaceutical applications. For instance, related chlorinated and methoxylated benzophenone (B1666685) derivatives are utilized as intermediates in the synthesis of agrochemicals, such as fungicides. nbinno.com Specifically, a structurally similar compound, (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone, is a known precursor in the manufacturing of the fungicide Dimethomorph. nbinno.com This suggests that the primary and perhaps sole area of current application for this compound is likely as an intermediate for creating more complex molecules in the agrochemical or pharmaceutical sectors.
Its chemical identity is well-defined, with basic properties cataloged by chemical suppliers. However, this information is foundational and does not represent a body of academic research. The core of the current understanding is that its value is derived from its chemical structure—a dichlorinated phenyl ring and a dimethoxy-substituted phenyl ring joined by a carbonyl group—which offers multiple sites for further chemical modification. nbinno.com
Identification of Unaddressed Research Questions and Future Endeavors
The limited scope of current knowledge highlights significant opportunities for future research. The scientific community has yet to investigate the intrinsic properties and potential applications of this compound beyond its role as a synthetic intermediate. Key unaddressed research questions and potential future endeavors include:
Exploration of Biological Activity: A primary unaddressed area is the compound's potential biological effects. Many substituted benzophenones exhibit antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Future research should involve systematic screening of this compound for various biological activities, including:
Antifungal and antibacterial properties.
Anticancer or cytotoxic activity against various cell lines.
Enzyme inhibition, particularly against kinases or other relevant pharmacological targets.
Photophysical and Photochemical Properties: Benzophenones are widely used as photosensitizers and UV stabilizers. ontosight.ai The specific substitution pattern of chlorine and methoxy (B1213986) groups on this compound could impart unique photochemical behaviors. Future studies could investigate its UV-absorption spectrum, quantum yields, and potential as a photoinitiator or in photodynamic therapy.
Advanced Material Science Applications: The dichlorinated aromatic ring suggests potential for use in the synthesis of polymers and advanced materials. Research could explore its incorporation into polyketones or other polymers to enhance thermal stability, flame retardancy, or optical properties.
Detailed Mechanistic and Synthetic Studies: While the compound is used in synthesis, there is a lack of published research on optimized, high-yield synthetic routes or on the mechanistic details of its reactions. Academic investigation into novel synthetic methodologies could yield more efficient and environmentally benign production processes.
Metabolic and Toxicological Profiling: Should any biological activity be identified, a crucial future step would be to understand its metabolic fate and conduct a preliminary toxicological assessment to determine its viability for further development.
The following table summarizes the identified research gaps and proposes future research directions.
| Research Area | Unaddressed Questions | Proposed Future Endeavors |
| Pharmacology & Biology | Does the compound possess any intrinsic biological activity? | - In-vitro screening for antimicrobial, anticancer, and anti-inflammatory effects.- Enzyme inhibition assays. |
| Photochemistry | What are its UV-absorption and photosensitizing properties? | - Characterization of photophysical properties (absorption, fluorescence).- Evaluation as a potential UV filter or photoinitiator. |
| Material Science | Can it be used as a monomer or additive for functional polymers? | - Polymerization studies.- Investigation of its effect on polymer properties like thermal stability. |
| Organic Chemistry | What are the most efficient synthesis routes and reaction mechanisms? | - Development of novel, high-yield synthetic pathways.- Mechanistic studies of its key reactions. |
In essence, this compound represents a blank slate for academic research. While its role as a synthetic intermediate is established in industrial contexts, a comprehensive scientific investigation is required to unlock its full potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3,5-Dichloro-3',4'-dimethoxybenzophenone in academic settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where chloro-substituted aromatic precursors react with a benzoyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃). For regioselective introduction of methoxy groups, orthogonal protecting groups or selective demethylation strategies may be employed . Purification typically involves recrystallization from ethanol or column chromatography using silica gel with hexane/ethyl acetate gradients.
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing chloro groups) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 325.1) .
- Melting Point Analysis : Compare observed values (e.g., 120–123°C) with literature, ensuring calibration using differential scanning calorimetry (DSC) for accuracy .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal exposure. Store at 2–8°C in amber glass vials to prevent photodegradation. Waste disposal must comply with halogenated organic waste guidelines, utilizing neutralization or incineration .
Advanced Research Questions
Q. How can conflicting reports on its thermal stability be resolved?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds. Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) and HPLC monitoring for degradation products (e.g., dechlorinated byproducts) .
Q. What role does X-ray crystallography (via SHELX) play in structural elucidation?
- Methodological Answer : SHELX software refines crystallographic data to resolve bond lengths and angles, particularly for chloro and methoxy substituents. For twinned crystals, use SHELXL’s TWIN/BASF commands to improve R-factor convergence .
Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies?
- Methodological Answer : Synthesize deuterated derivatives (e.g., replacing methoxy protons with deuterium) to track metabolic pathways via LC-MS/MS. Refer to protocols for 3,5-Dichlorophenol-d₃ as a model .
Q. What experimental designs are suitable for studying its photochemical reactivity?
- Methodological Answer : Expose the compound to UV-Vis light (λ = 254–365 nm) in a photoreactor and monitor degradation kinetics using HPLC. Compare quantum yields with structurally similar benzophenones (e.g., 2-Hydroxy-4-methoxybenzophenone) to infer substituent effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer : Use standardized shake-flask methods with buffered solvents (pH 1–13). For polar aprotic solvents (e.g., DMSO), ensure water content <0.1% to avoid solvation artifacts. Compare with analogous compounds like 3,5-Dichloro-4-hydroxybenzoic acid, which shows pH-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
